N-Acetyl-1-aminopyrene
Description
Contextual Significance of Pyrene (B120774) Derivatives in Contemporary Scientific Disciplines
Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered considerable attention across diverse scientific fields. researchgate.net Their unique electronic and photophysical properties, including high planarity, electron-rich nature, and strong fluorescence with a long lifetime, make them valuable components in materials science, particularly in the development of organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netscielo.brrsc.org The compact and rigid structure of the pyrene nucleus also lends itself to applications in supramolecular chemistry and the design of photosensors. rsc.org
In biological and biochemical research, pyrene derivatives are utilized for their ability to interact with biological macromolecules. Their planar aromatic structure facilitates π-stacking and hydrophobic interactions, which are crucial for binding to systems like nucleic acids (DNA) and proteins. rsc.orgnih.gov This has led to their use in the development of synthetic receptors and as fluorescent probes to study molecular interactions and cellular processes. rsc.orgnih.gov Some pyrene derivatives have been investigated for their potential to induce the formation of specific DNA structures, such as G-quadruplexes, which are implicated in various cellular functions and diseases. nih.gov
Overview of Acetylated Aromatic Amine Structures in Research Paradigms
Acetylated aromatic amines represent a crucial class of compounds in biochemical and toxicological research. Acetylation, the introduction of an acetyl group, is a key metabolic pathway for aromatic amines in many organisms. nih.gov This process is catalyzed by N-acetyltransferases (NATs), enzymes that play a critical role in both the detoxification and, in some cases, the metabolic activation of these compounds. nih.govnih.gov
The acetylation of an aromatic amine can significantly alter its biological properties. In many instances, N-acetylation is a detoxification step, leading to the formation of less reactive metabolites that can be more easily excreted. nih.gov However, the initial N-oxidation of either the parent amine or its acetylated form can lead to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA and proteins. nih.gov This binding can lead to the formation of DNA adducts, which are lesions in the DNA that can potentially trigger mutations and lead to the initiation of cancer. researchgate.netpsu.edu
The study of acetylated aromatic amines is therefore central to understanding the mechanisms of chemical carcinogenesis and for the development of biomarkers for exposure to environmental and occupational carcinogens. nih.govnih.gov For example, N-acetyl-1-aminopyrene is a known metabolite of 1-nitropyrene (B107360), a prevalent environmental pollutant found in diesel exhaust. nih.govru.nl The detection of this compound and its hydroxylated derivatives in urine serves as a biomarker for exposure to 1-nitropyrene and, by extension, to diesel exhaust particles. nih.govcore.ac.uk
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C18H13NO |
| Synonyms | 1-Acetamidopyrene, 1-Acetylaminopyrene, N-1-Pyrenylacetamide |
| Physical State | Solid |
| CAS Number | 22755-15-3 |
| Molecular Weight | 259.3 g/mol |
Interactive Data Table: Research Applications of this compound
| Research Area | Application |
| Biochemical Research | Substrate in enzymatic assays, studying metabolic pathways. evitachem.com |
| Analytical Chemistry | Standard in fluorescence-based detection methods. evitachem.comnih.gov |
| Toxicology | Biomarker for exposure to 1-nitropyrene and diesel exhaust. nih.govresearchgate.net |
| Cancer Research | Studying the formation and repair of DNA adducts. researchgate.netoup.comacs.org |
Detailed Research Findings
This compound is primarily formed in biological systems through the metabolism of 1-nitropyrene (1-NP), a significant environmental pollutant associated with diesel exhaust particles. nih.govru.nl The metabolic process involves the nitroreduction of 1-NP to 1-aminopyrene (B158619) (1-AP), which is then subsequently acetylated to form this compound (NAAP). ru.nloup.com Studies have shown that this biotransformation occurs in various organisms, including rats and bacteria like Salmonella typhimurium. ru.nloup.comnih.gov Intestinal microflora have been identified as playing a significant role in the reduction of 1-NP to 1-AP. nih.govtandfonline.com
Research has demonstrated that this compound can be further metabolized. For instance, in rats administered 1-NP, a major urinary metabolite identified was 6-hydroxy-N-acetyl-1-aminopyrene (6-OH-NAAP). ru.nl Other hydroxylated metabolites, such as 3- and 8-hydroxy-N-acetyl-1-aminopyrene, have also been synthesized and identified in research settings. ru.nlcore.ac.uk The quantification of these metabolites in urine is a key method for assessing exposure to 1-NP. nih.govcore.ac.uknih.gov
The formation of DNA adducts is a critical aspect of the research surrounding this compound and its parent compound, 1-nitropyrene. While 1-aminopyrene is considered less toxic than 1-NP, reactive intermediates formed during the metabolic activation of 1-NP can bind to DNA. core.ac.uk The major DNA adduct formed is N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). researchgate.netpsu.edu The study of these adducts is crucial for understanding the mutagenic and carcinogenic potential of 1-nitropyrene. acs.orgoup.com Research indicates that the mutagenic efficiency of the 1-aminopyrene adduct is higher than that of other aromatic amine adducts like those from 2-aminofluorene. oup.com
The synthesis of this compound for research purposes is typically achieved through the direct acetylation of 1-aminopyrene using acetic anhydride (B1165640) or acetyl chloride. evitachem.com 1-aminopyrene itself is synthesized from pyrene through nitration followed by reduction. evitachem.com
Structure
3D Structure
Properties
CAS No. |
22755-15-3 |
|---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
N-pyren-1-ylacetamide |
InChI |
InChI=1S/C18H13NO/c1-11(20)19-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3,(H,19,20) |
InChI Key |
GJNGMQYHOZFQNX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Canonical SMILES |
CC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Other CAS No. |
22755-15-3 |
Synonyms |
1-acetamidopyrene N-acetyl-1-aminopyrene N-acetylaminopyrene |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N Acetyl 1 Aminopyrene
Direct Synthesis of N-Acetyl-1-aminopyrene
The most straightforward route to this compound involves the direct chemical modification of its precursor, 1-aminopyrene (B158619).
Acetylation of 1-Aminopyrene
The primary method for synthesizing this compound is the acetylation of 1-aminopyrene. healtheffects.org This reaction introduces an acetyl group (-COCH₃) to the amino group (-NH₂) of 1-aminopyrene. The process typically involves reacting 1-aminopyrene with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. evitachem.comhealtheffects.orgru.nl One established method involves reacting 1-aminopyrene with acetic anhydride at room temperature for an extended period, such as 16 hours, to yield the acetylated product. healtheffects.org The reaction can be facilitated by the presence of a base like pyridine. evitachem.com
The synthesis of the precursor, 1-aminopyrene, is often achieved through the reduction of 1-nitropyrene (B107360). healtheffects.orgrsc.org This reduction can be carried out using various reagents, including hydrazine (B178648) and a palladium on carbon (Pd/C) catalyst in a solvent mixture like tetrahydrofuran (B95107) and ethanol. healtheffects.orgrsc.org
Table 1: General Conditions for Acetylation of 1-Aminopyrene
| Acetylating Agent | Catalyst/Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Acetic Anhydride | None specified | Not specified | Room Temperature | healtheffects.org |
| Acetic Anhydride or Acetyl Chloride | Pyridine | Not specified | Elevated Temperatures | evitachem.com |
| Acetic Anhydride | Not specified | Not specified | Not specified | ru.nl |
Synthesis of Hydroxylated this compound Metabolites
Hydroxylated derivatives of this compound are significant as they represent major metabolites of 1-nitropyrene found in biological systems. core.ac.ukru.nlca.gov The primary metabolites identified include 3-hydroxy-N-acetyl-1-aminopyrene, 6-hydroxy-N-acetyl-1-aminopyrene, and 8-hydroxy-N-acetyl-1-aminopyrene. core.ac.ukru.nl
The synthesis of these compounds is not achieved by direct hydroxylation of this compound. Instead, it follows a multi-step pathway that mirrors the metabolic process. The general strategy involves:
Synthesis of Hydroxy-1-nitropyrenes (OH-NPs) : This is the initial step where the pyrene (B120774) ring is hydroxylated.
Reduction to Hydroxy-1-aminopyrenes : The nitro group of the OH-NPs is reduced to an amino group. A common reducing agent for this step is sodium hydrosulfide (B80085) (NaSH). ru.nl
Acetylation : The resulting hydroxy-1-aminopyrene is then acetylated using acetic anhydride to produce the final hydroxylated this compound (OH-NAAP) derivative. ru.nl
This synthetic sequence has been successfully used to prepare 3-, 6-, and 8-hydroxy-N-acetyl-1-aminopyrene. ru.nl These synthesized standards are crucial for analytical studies aimed at detecting and quantifying exposure to 1-nitropyrene. core.ac.ukca.gov
Table 2: Synthesized Hydroxylated Metabolites of this compound
| Compound Name | Abbreviation | Significance | Reference |
|---|---|---|---|
| 3-hydroxy-N-acetyl-1-aminopyrene | 3-OH-NAAP | Metabolite of 1-nitropyrene | core.ac.ukru.nl |
| 6-hydroxy-N-acetyl-1-aminopyrene | 6-OH-NAAP | Major metabolite of 1-nitropyrene | core.ac.ukru.nlca.gov |
| 8-hydroxy-N-acetyl-1-aminopyrene | 8-OH-NAAP | Major metabolite of 1-nitropyrene | core.ac.ukru.nlca.gov |
Advanced Derivatization for Functional Material Development
The aminopyrene scaffold serves as a versatile platform for creating novel functional materials with tailored properties. By attaching different functional groups to 1-aminopyrene, researchers can modulate its photophysical and chemical characteristics for specific applications.
N-Triazinyl Derivatives of 1-Aminopyrene for Photophysical Modulation
Derivatization of 1-aminopyrene with triazinyl groups has been explored to create dyes with tunable photophysical properties. acs.orgupce.cznih.gov The synthesis typically begins with the reaction of 1-aminopyrene with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov This initial reaction forms a dichlorotriazinyl-aminopyrene intermediate. The remaining chlorine atoms on the triazine ring are highly reactive and can be subsequently substituted by other nucleophiles, such as methoxy (B1213986) or phenylamino (B1219803) groups. nih.gov
This strategy allows for the creation of a library of N-triazinyl derivatives with varying electronic properties. The substituents on the triazine ring influence the electronic structure of the entire molecule, leading to changes in its absorption and fluorescence spectra. acs.orgnih.gov Semi-empirical computations have shown that these molecules can possess highly polar charge-transfer (CT) states in the excited state, where charge is transferred from the pyrene moiety to the electron-deficient triazinyl ring. nih.gov The energy gap between the CT state and the fluorescent emitting state, along with solvent polarity, plays a crucial role in determining the fluorescence quantum yield of these compounds. acs.orgnih.gov
Sulfonated Aminopyrene Derivatives for Charge and Solubility Control
Sulfonation is a key strategy for modifying the properties of aromatic compounds, particularly to enhance water solubility and introduce negative charges. Sulfonated aminopyrene derivatives have been developed primarily for use as fluorescent tags in bioanalysis, such as for labeling carbohydrates. google.com
The introduction of sulfonic acid (-SO₃H) groups into the aminopyrene structure renders the molecule highly water-soluble and negatively charged over a wide pH range. google.com A prominent example, although based on 3-aminopyrene, is 3-aminopyrene-1,6,8-trisulfonic acid (APTS), which is widely used for glycan analysis. google.com The principles apply to 1-aminopyrene derivatives as well. A patent describes general formulae for sulfonated 1-aminopyrenes intended as fluorescent dyes. google.com These dyes are designed for covalent labeling of molecules like reducing sugars via reductive amination. The sulfonate groups ensure that the resulting dye-conjugate has sufficient charge for separation techniques like capillary electrophoresis. google.com
Table 3: Derivatization Strategies and Their Purpose
| Derivatization Strategy | Functional Group | Purpose | Reference |
|---|---|---|---|
| N-Triazinylation | s-Triazine ring with various substituents | Modulation of photophysical properties (absorption, fluorescence) | acs.orgnih.gov |
| Sulfonation | Sulfonic acid (-SO₃H) | Increase water solubility and introduce negative charge for bioanalysis | google.com |
Formation of Co-crystals and Supramolecular Assemblies Involving 1-Aminopyrene Analogues
The study of co-crystals and supramolecular assemblies provides a pathway to new materials with tunable physicochemical properties. This is achieved through the non-covalent interactions between different molecular components in a crystalline lattice. In the context of 1-aminopyrene and its analogues, these structures are of interest for their potential in fields such as organic electronics and materials science. Research in this area has focused on understanding the intermolecular forces that guide the assembly of these molecules into well-defined architectures.
Co-crystals are multi-component crystals where the constituents are solid at ambient temperature and are held together in a stoichiometric ratio by non-covalent interactions. mdpi.com The design of these structures often relies on predictable interactions like hydrogen bonds and π-π stacking. mdpi.com For analogues of this compound, particularly 1-aminopyrene itself, several studies have detailed the formation of co-crystals with various co-formers.
One notable example is the co-crystal formed between 1-aminopyrene and 4,6-diacetylresorcinol (B1214101). In this case, the two components crystallize in a 1:2 stoichiometric ratio. nih.goviucr.orgiucr.org The supramolecular architecture is characterized by stacks of molecules, where a disordered 1-aminopyrene molecule is surrounded by two 4,6-diacetylresorcinol molecules. nih.goviucr.orgiucr.org The stability of this assembly is attributed to hydrogen bonds between the amine protons of 1-aminopyrene and the carbonyl oxygen atoms of the adjacent 4,6-diacetylresorcinol molecules. nih.goviucr.orgiucr.org The synthesis of these co-crystals was achieved by reacting the two components in ethanol. iucr.orgiucr.org
Another significant area of investigation involves charge-transfer co-crystals. These are formed between an electron donor and an electron acceptor molecule. 1-aminopyrene, being a π-electron-rich system, can act as an electron donor. Co-crystals of 1-aminopyrene have been successfully formed with electron acceptors like 3,5-dinitrobenzoic acid and 7,7',8,8'-tetracyanoquinodimethane (TCNQ). rsc.orgresearchgate.netrsc.org
In the co-crystal with 3,5-dinitrobenzoic acid, a 1:1 stoichiometry is observed, with the molecules arranging in a mixed-stack motif of donor-acceptor-donor-acceptor (D-A-D-A). rsc.org This arrangement facilitates charge transfer between the pyrene-based donor and the dinitrobenzoic acid acceptor. rsc.org
Similarly, a 1:1 binary charge-transfer co-crystal is formed between 1-aminopyrene and TCNQ. researchgate.netrsc.org This co-crystal has been investigated for its potential n-type semiconductor properties. researchgate.netrsc.org The degree of charge transfer in this system is a crucial parameter that influences its electrical conductivity. rsc.org Theoretical studies have been employed to understand the supramolecular features and the origin of the semiconductor nature in this co-crystal, highlighting the effect of the amino substitution. researchgate.netrsc.org
The formation of these supramolecular assemblies is not limited to small molecule co-formers. The interaction of 1-aminopyrene with larger structures, such as engineered proteins, has also been explored. For instance, engineered human neuroglobin mutants have been used to catalyze carbene N-H insertions for aromatic amine derivatives, including 1-aminopyrene. figshare.comnih.gov This demonstrates the potential for creating complex bio-hybrid supramolecular systems.
The table below summarizes the key features of some of the co-crystals formed with 1-aminopyrene.
| Co-former | Stoichiometry (1-aminopyrene:Co-former) | Supramolecular Arrangement | Key Interactions | Reference |
| 4,6-diacetylresorcinol | 1:2 | Stacked aggregates | Hydrogen bonding | nih.goviucr.orgiucr.org |
| 3,5-dinitrobenzoic acid | 1:1 | Mixed stack (...DADADA...) | Charge transfer, π-π stacking | rsc.org |
| 7,7',8,8'-tetracyanoquinodimethane (TCNQ) | 1:1 | Donor-Acceptor stacks | Charge transfer | researchgate.netrsc.org |
Advanced Spectroscopic and Photophysical Characterization of N Acetyl 1 Aminopyrene and Its Derivatives
Electronic Absorption and Fluorescence Spectroscopy
The electronic transitions and emissive properties of N-Acetyl-1-aminopyrene are fundamental to understanding its behavior in various applications, from biological probes to materials science.
UV/Vis Absorption Spectral Analysis
This compound (also referred to as PA-Ac) exhibits characteristic absorption bands in the ultraviolet and visible regions, originating from π-π* transitions within the pyrene (B120774) aromatic system. Research shows that the absorption spectrum of PA-Ac is influenced by the solvent environment. acs.org For instance, in a study comparing its properties in different solvents, the primary absorption maximum was observed around 358 nm. acs.org This is consistent with the general absorption profile of 1-aminopyrene (B158619) derivatives, which typically show multiple bands due to the extensive π-conjugated system of the pyrene core. researchgate.net The acetylation of the amino group introduces an amide functionality, which can subtly modulate the electronic distribution and, consequently, the absorption maxima compared to the parent 1-aminopyrene.
Fluorescence Emission Characteristics and Quantum Yield Determination
This compound is a fluorescent molecule, a property inherited from the pyrene moiety, which is well-known for its strong emission and sensitivity to the local environment. The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is highly dependent on the solvent. In a comparative study, the quantum yield of this compound was found to vary significantly across different solvents, indicating a strong interaction between the molecule's excited state and the surrounding solvent molecules. acs.org
For example, the emission quantum yield for this compound was reported to be significantly higher than its derivative, 5-(N-carboxy-1-aminopyrenyl)-2'-deoxyuridine (PA-dU), with the quenching of the latter's emission reaching 95% to 99% relative to PA-Ac in solvents like THF, MeCN, and MeOH. acs.org This highlights the structural influence on emissive properties. Derivatives of 1-aminopyrene can be engineered to have very high quantum yields; for instance, certain sulfonated derivatives exhibit quantum yields as high as 0.92.
Table 1: Photophysical Properties of this compound (PA-Ac) in Various Solvents
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
|---|---|---|---|---|
| THF | - | - | - | - |
| MeCN | - | - | - | - |
| MeOH | - | - | - | - |
Analysis of Fluorescence Lifetime and Vibronic Structure
The fluorescence lifetime (τ) of this compound, which is the average time the molecule spends in the excited state before returning to the ground state, is another critical photophysical parameter. Studies have shown that PA-Ac exhibits monoexponential emission decay kinetics. acs.org This is in contrast to more complex derivatives like PA-dU, which show multiexponential decays, suggesting the presence of multiple molecular conformations in the latter. acs.org
The pyrene core itself is known for having an exceptionally long fluorescence lifetime and a vibronic band structure in its emission spectrum that is highly sensitive to solvent polarity, a phenomenon known as the Ham effect. rsc.org This fine structure arises from the coupling of electronic transitions with molecular vibrations. While specific data on the vibronic structure of this compound is sparse in the reviewed literature, it is expected to exhibit similar sensitivity to its environment, providing a potential avenue for its use as a microenvironmental probe.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
The definitive identification and structural confirmation of this compound rely on mass spectrometry and nuclear magnetic resonance.
Mass Spectrometry (MS): this compound is a known metabolite of the environmental pollutant 1-nitropyrene (B107360) and is frequently identified in biological and environmental samples using mass spectrometric techniques. core.ac.uknih.govru.nliarc.fr High-resolution mass spectrometry can confirm its elemental composition, C₁₈H₁₃NO. For instance, one study reported a calculated exact mass of 259.0997 for the molecular ion (M+), with an experimental finding of 259.0989, confirming the compound's identity. acs.org The fragmentation pattern in the mass spectrum would show characteristic losses, such as the loss of the acetyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of this compound would feature distinct signals corresponding to its unique protons. The spectrum would show a singlet in the aliphatic region (around 2.2-2.4 ppm) corresponding to the three protons of the acetyl (CH₃) group. A complex pattern of signals in the aromatic region (typically 7.5-8.5 ppm) would correspond to the nine protons on the pyrene ring system. The N-H proton of the amide group would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. While specific published spectra for this compound were not found in the search, the expected spectrum can be inferred from the known spectra of its parent compound, 1-aminopyrene, and general principles of NMR. chemicalbook.commagritek.com For comparison, the ¹H NMR spectrum of 1-aminopyrene shows only aromatic protons and the amine (-NH₂) protons. chemicalbook.com
X-Ray Photoelectron Spectroscopic (XPS) Investigations of Modified Surfaces
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material. acs.org While no direct XPS studies on surfaces modified specifically with this compound were found, the principles can be extrapolated from studies on similar systems, such as surfaces functionalized with 1-aminopyrene or other amide-containing molecules. mdpi.comacs.org
If this compound were immobilized on a substrate (e.g., gold, graphene, or silicon), XPS would be used to confirm its successful attachment and integrity.
Survey Scans: A survey scan would identify the elements present on the surface. For a successful modification, signals for Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s) from the this compound molecule would be detected, in addition to signals from the underlying substrate.
High-Resolution Scans:
The N 1s region would be of particular interest. A single peak at a binding energy characteristic of an amide nitrogen (typically around 400.0-400.5 eV) would confirm the integrity of the N-acetyl group. mdpi.com This is distinct from the binding energy for amine nitrogens (around 399 eV) or positively charged nitrogen atoms.
The C 1s spectrum would be deconvoluted into multiple peaks corresponding to the different chemical environments of the carbon atoms: the aromatic C-C/C=C bonds of the pyrene ring (around 284.5 eV), the C-N bond of the amide (around 285.5-286.0 eV), and the carbonyl C=O bond of the amide (around 288.0 eV). mdpi.com
The O 1s spectrum would show a peak corresponding to the carbonyl oxygen of the amide group (around 531-532 eV).
By analyzing the binding energies and relative atomic concentrations, XPS provides definitive evidence of the surface modification and the chemical nature of the attached this compound molecules. nih.govchalmers.se
Influence of Molecular Structure and Solvent Environment on Photophysical Properties
The photophysical properties of this compound and its derivatives are profoundly influenced by both their intrinsic molecular structure and the external solvent environment.
Solvent Effects (Solvatochromism): The interaction of a fluorophore with solvent molecules can alter the energy levels of its ground and excited states, leading to shifts in absorption and emission spectra (solvatochromism). Research on this compound demonstrates such solvent-dependent behavior. acs.orgresearchgate.net The fluorescence quantum yield and lifetime are also strongly affected by solvent polarity and hydrogen-bonding capabilities. acs.org For many aromatic molecules with charge-transfer character, increasing solvent polarity often leads to a decrease in fluorescence quantum yield and a bathochromic (red) shift in the emission spectrum, due to the stabilization of the more polar excited state. researchgate.net
Structural Effects: Minor changes in the molecular structure can lead to significant alterations in photophysical behavior. A key study compared this compound (PA-Ac) with a derivative where it was attached to a deoxyuridine nucleoside, PA-dU. acs.org While PA-Ac exhibited straightforward monoexponential fluorescence decay, the PA-dU derivative showed complex, multi-exponential decay kinetics. acs.org Furthermore, the fluorescence quantum yield of the PA-dU nucleoside was drastically lower (quenched by 95-99%) compared to the simple PA-Ac model compound. acs.org This quenching is attributed to efficient excited-state deactivation pathways, likely involving intramolecular charge or electron transfer, which are enabled by the more complex structure of the nucleoside derivative. This demonstrates that the photophysical characteristics are not solely determined by the pyrene chromophore but are a result of the entire molecular system.
Molecular Interactions and Adduct Formation Mechanisms
Interactions with Nucleic Acids
The interaction of N-Acetyl-1-aminopyrene's reactive metabolites with DNA is a critical event in its mechanism of toxicity. This interaction predominantly occurs at the C8 position of guanine (B1146940) residues.
Formation of N-(deoxyguanosin-8-yl)-1-aminopyrene Adducts
The primary DNA adduct formed from the metabolic activation of 1-nitropyrene (B107360) is N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). researchgate.netoup.com This adduct is formed when the reactive intermediate, N-hydroxy-1-aminopyrene, reacts with the C8 position of guanine in DNA. acs.org Both in vitro and in vivo studies have confirmed dG-C8-AP as the major adduct. kcl.ac.ukoup.com For instance, when female Wistar rats were treated with 1-nitropyrene, a major adduct peak corresponding to dG-C8-AP was detected in the DNA from the kidney, liver, and mammary gland. kcl.ac.ukoup.com Similar results were observed in vitro when DNA was reacted with 1-nitropyrene in the presence of xanthine (B1682287) oxidase, a reducing enzyme. kcl.ac.ukoup.com The formation of this adduct is a crucial step, as it can interfere with normal DNA replication and lead to mutations. oup.comresearchgate.net
Conformational Analysis of DNA Adducts (e.g., Major Groove, Wedge Conformations)
The formation of the dG-C8-AP adduct induces significant conformational changes in the DNA double helix. Nuclear Magnetic Resonance (NMR) and molecular mechanics studies have provided detailed insights into the structure of these adducts. nih.govacs.org
A key feature of the dG-C8-AP adduct is the intercalation of the bulky aminopyrene ring into the DNA helix. nih.govacs.org This intercalation displaces the modified deoxyguanosine base into the major groove of the DNA. nih.govacs.org The modified deoxyguanosine residue adopts a syn glycosidic torsion angle, which is a deviation from the typical anti conformation found in B-DNA. nih.govacs.org This base-displaced intercalative model is supported by the observation of unusually shifted proton resonances in NMR spectra, which can be attributed to the ring current effects of the pyrene (B120774) and deoxyguanosine rings. nih.govacs.org
In some contexts, the aminopyrene moiety can be positioned in different conformations. For example, in the pre-insertion stage of DNA synthesis by the polymerase Dpo4, the N-(deoxyguanosin-8-yl)-1-aminopyrene (APG) lesion can exist in two conformations: one highly exposed to the solvent and another harbored in a shallow cleft of the enzyme. pdbj.org At the extension stage, the pyrene ring is sandwiched between the little finger domain of the polymerase and a base from the template strand. pdbj.org This highlights that the conformation of the adduct can be influenced by its interaction with proteins.
The conformation of the dG-C8-AP adduct is also influenced by the surrounding DNA sequence. nih.gov However, unlike some other aromatic amine adducts that can exist in equilibrium between different conformations, the 1-aminopyrene (B158619) adduct predominantly adopts a single syn/base-displaced intercalated conformation. nih.gov
Studies on DNA Duplex Stabilization and Perturbations
The formation of the dG-C8-AP adduct generally leads to a destabilization of the DNA duplex. This is evidenced by a decrease in the melting temperature (Tm) of DNA duplexes containing the adduct compared to their unmodified counterparts. oup.com The disruption of normal base stacking and hydrogen bonding due to the intercalated aminopyrene ring and the displaced guanine base contributes to this destabilization.
The presence of the adduct also perturbs the local DNA structure, causing a general broadening of several proton resonances in NMR spectra, particularly for the nucleotides opposite the lesion site. nih.govacs.org This indicates a more dynamic and less stable structure in the vicinity of the adduct. The partner base on the complementary strand, typically a cytosine, is also displaced from the center of the helix towards the major groove to accommodate the intercalated pyrene ring. nih.govacs.org These structural perturbations are crucial for the recognition of the adduct by DNA repair enzymes.
Interactions with Proteins
Protein Adduct Formation
The same reactive intermediates that form DNA adducts can also bind covalently to proteins. acs.org Studies have shown that 1-nitropyrene exposure leads to the formation of protein adducts in various tissues. acs.org Interestingly, research has indicated that the levels of protein adducts in the internal organs of rats exposed to 1-nitropyrene can be significantly higher than the levels of DNA adducts. acs.org The formation of these adducts is dose-dependent. acs.org While DNA adducts are subject to repair mechanisms, many protein adducts are not and can accumulate over the lifespan of the protein, potentially serving as long-term dosimeters of exposure. acs.org
Mechanistic Aspects of Replication Protein A (RPA) Interaction with Damaged Single-Stranded DNA
Replication Protein A (RPA) is a key protein complex involved in DNA replication, repair, and recombination. nih.govnih.govuniprot.org It binds to single-stranded DNA (ssDNA) intermediates that are formed during these processes. nih.govnih.govuniprot.org Studies have systematically examined the interaction of RPA with ssDNA containing various adducts, including those derived from 1-aminopyrene. nih.govnih.gov
Research has shown that RPA has a lower binding affinity for ssDNA damaged with bulky adducts, such as the 1-aminopyrene adduct, compared to undamaged ssDNA. nih.govnih.gov The extent of this reduced affinity depends on the specific type and size of the adduct, with bulkier lesions having a greater inhibitory effect on RPA binding. nih.govnih.gov
Fluorescence spectroscopy studies using other bulky, fluorescent adducts have provided a model for how RPA might interact with damaged ssDNA. Upon RPA binding, the stacking interactions between the bulky adduct and the adjacent DNA bases are disrupted. nih.govnih.gov This suggests that the modified base is "looped out" from the surface of the RPA protein, allowing the protein to make proper contact with the remaining unmodified bases of the ssDNA. nih.govnih.gov This mechanism allows RPA to bind to damaged DNA, a crucial step for initiating DNA repair pathways like nucleotide excision repair. nih.govnih.gov
Host-Guest Chemistry and Supramolecular Recognition
Cyclodextrin-Based Host-Guest Complexation
Cyclodextrins are macrocyclic oligosaccharides that form a truncated cone or torus shape, featuring a hydrophobic inner cavity and a hydrophilic exterior. uni-wuppertal.denih.gov This structure allows them to encapsulate "guest" molecules of appropriate size and hydrophobicity within their cavity, forming what are known as host-guest or inclusion complexes. uni-wuppertal.denih.gov The primary driving forces for this complexation in aqueous solutions are the release of high-energy water molecules from the nonpolar cavity and van der Waals interactions between the host and guest. uni-wuppertal.deptfarm.pl
While specific studies detailing the complexation of this compound with cyclodextrins are not extensively documented, research on the parent compound, 1-aminopyrene (1-AP), provides significant insight. The pyrene moiety is well-suited for encapsulation within the moderately sized cavity of β-cyclodextrin (β-CD). chemistryviews.orgnih.gov
In one study, the competitive host-guest interaction between β-CD, a probe molecule (rhodamine B), and 1-AP was investigated. nih.gov It was demonstrated that 1-AP could effectively displace the probe molecule from the hydrophobic inner cavity of β-CD. chemistryviews.orgnih.gov This competitive association confirms that the aminopyrene structure has a strong affinity for the cyclodextrin (B1172386) cavity, a principle often used in the development of electrochemical sensors. chemistryviews.orgnih.gov The interaction of 1-aminopyrene with β-CD can involve both supramolecular complexation and electrostatic bonds. researchgate.net
Given that the acetyl group of this compound would likely remain oriented towards the polar aqueous environment at the rim of the cyclodextrin, the hydrophobic pyrene core is expected to be the primary driver of inclusion. The stability of such a complex would be determined by the fit of the pyrene group within the cavity and the interactions of the acetylamino group at the host-guest interface.
Molecular Recognition Phenomena in Solution and Solid State
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces, such as hydrogen bonding, π-π stacking, electrostatic, and van der Waals forces. ptfarm.plsciensage.info this compound and its parent compound, 1-aminopyrene, have been studied in various contexts that highlight these phenomena in both solution and solid phases.
In Solution:
A significant area of research into the molecular recognition of this compound family is in the context of DNA adducts. When metabolically activated, compounds like 1-nitropyrene can form a covalent adduct with DNA, N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). nih.govnih.govresearchgate.net The recognition of this bulky lesion by cellular machinery, such as nucleotide excision repair (NER) enzymes, is a critical biological event.
Studies on the E. coli UvrABC nuclease system have examined the recognition of the 1-aminopyrene (AP) DNA adduct. The UvrA protein, which is responsible for initial damage recognition, binds to the AP-DNA adduct with a specific affinity. nih.gov This recognition is believed to involve sensing the helical distortion of the DNA caused by the bulky, intercalated pyrene ring. nih.gov The interaction can be quantified by a dissociation constant (Kd), which measures the strength of the binding between the protein and the DNA adduct. A comparison with other aromatic amine adducts shows that the chemical structure of the lesion is a key determinant in the efficiency of recognition and subsequent repair. nih.gov
| DNA Adduct | Dissociation Constant (Kd) [nM] |
|---|---|
| AF-DNA | 33 ± 9 |
| AAF-DNA | 8 ± 2 |
| AP-DNA | 23 ± 9 |
In the Solid State:
In this 2:1 co-crystal, the 1-aminopyrene molecule is surrounded by two molecules of 4,6-diacetylresorcinol (B1214101). iucr.orgiucr.org The crystal packing is dominated by a combination of hydrogen bonding and π-π stacking interactions. iucr.orgnih.gov The amine group of 1-aminopyrene acts as a hydrogen bond donor to the carbonyl oxygen of the adjacent 4,6-diacetylresorcinol molecule, linking neighboring stacks into a three-dimensional network. iucr.orgiucr.orgnih.gov Furthermore, significant π-π stacking is observed between the aromatic rings of the 1-aminopyrene and the resorcinol (B1680541) molecules, with a short intercentroid separation of 3.492 Å. iucr.orgnih.gov
The presence of an N-acetyl group, as in this compound, would be expected to alter these interactions. The amide group (-NH-C=O) can act as both a hydrogen bond donor (the N-H) and a potent hydrogen bond acceptor (the carbonyl oxygen), potentially leading to different and more complex hydrogen-bonding networks in the solid state.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H1N1···O4i | 0.88 | 2.33 | 3.123 (3) | 150 |
| O1—H1O1···O2 | 0.84 | 1.83 | 2.553 (2) | 144 |
| O3—H1O3···O2 | 0.84 | 1.80 | 2.535 (2) | 146 |
| Symmetry code: (i) x, −y+3/2, z−1/2. |
Analytical Methodologies and Sensing Applications of N Acetyl 1 Aminopyrene
Chromatographic Method Development and Validation
Chromatography, particularly in tandem with specialized detectors, stands as the cornerstone for the analysis of N-Acetyl-1-aminopyrene. These methods offer the high resolution and selectivity required to isolate the target analyte from complex sample matrices.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely used and sensitive technique for analyzing this compound and related compounds. nih.gov The native fluorescence of the pyrene (B120774) structure allows for sensitive detection. However, since this compound itself may have weaker fluorescence compared to its parent amine, methods often incorporate an on-line reduction step. nih.gov
In such a system, nitro-derivatives like 1-nitropyrene (B107360) are first passed through a reduction column (e.g., packed with zinc or using a specialized NPpak-RS column) to convert them into their highly fluorescent amino-derivatives, such as 1-aminopyrene (B158619). researchgate.netnih.gov This approach allows for the simultaneous determination of multiple metabolites. For instance, a two-dimensional HPLC system can be employed where the sample is first cleaned up on one column, and then the target analytes are passed through a reduction column before separation on an analytical column and fluorescence detection. researchgate.net
A developed HPLC method with fluorescence detection after on-line reduction using a zinc column achieved a detection limit of 350 fmol for this compound (AAP). nih.gov Another practical HPLC-fluorescence method was developed for measuring 1-aminopyrene (the deacetylated metabolite) in human urine, demonstrating the technique's applicability in biomonitoring studies following exposure to diesel exhaust. nih.gov While highly sensitive, HPLC with fluorescence detection can sometimes lack the selectivity needed for quantifying certain metabolites in complex urinary extracts, making it more suitable for screening purposes in some contexts. nih.gov
| Parameter | Details | Reference |
|---|---|---|
| Analytical Technique | HPLC with on-line reduction and fluorescence detection | researchgate.netnih.gov |
| Reduction Column | Zinc column (4.0 mm i.d. x 10 mm) or NPpak-RS (10 x 4.6 mm i.d.) | researchgate.netnih.gov |
| Mobile Phase (Example) | Imidazole/HClO4 (pH 6.8): acetonitrile (B52724) | nih.gov |
| Detection Limit (this compound) | 350 fmol (S/N = 3) | nih.gov |
| Urine Analysis (1-aminopyrene) | Median concentration post-exposure: 138.7 ng g−1 creatinine | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
For enhanced specificity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the quantification of this compound and its hydroxylated metabolites. core.ac.uk This technique combines the separation power of liquid chromatography with the mass-selective detection of mass spectrometry, providing excellent sensitivity and structural confirmation. nih.gov
LC-MS/MS methods are developed to identify and quantify urinary metabolites of 1-nitropyrene, such as 3-, 6-, and 8-hydroxy-N-acetyl-1-aminopyrene (OHNAAP). core.ac.uk The method involves synthesizing these metabolites to serve as reference standards and using deuterated versions as internal standards for accurate quantification. core.ac.uk Quantification is typically performed in positive ion mode using multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for each analyte, ensuring high selectivity. nih.gov A validated LC-MS/MS method includes assessments of specificity, linearity, precision, accuracy, recovery, and stability to ensure reliable and reproducible results. nih.gov In some cases, gas chromatography-tandem mass spectrometry (GC/MS/MS) has also been used, where hydroxy-N-acetyl-1-aminopyrenes are derivatized to enhance their volatility and detection. nih.gov
| Validation Parameter | Description | Reference |
|---|---|---|
| Specificity | Ensures no interference from endogenous components in the matrix at the analyte's retention time. | nih.gov |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed over a defined range. | nih.gov |
| Precision & Accuracy | Assessed at multiple concentration levels (e.g., LLOQ, low, medium, high QC) through intra- and inter-run analysis. | nih.gov |
| Recovery & Matrix Effect | Evaluates the efficiency of the extraction process and the influence of the sample matrix on ionization. | nih.gov |
| Analyte Identification | Confirmed based on retention times and MS/MS spectra compared to synthesized reference standards. | core.ac.uk |
Application in Supercritical Fluid Chromatography Stationary Phases
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.it It offers advantages like faster analysis and reduced use of organic solvents compared to HPLC. chromatographytoday.com The performance of SFC is highly dependent on the stationary phase. researchgate.netchromatographyonline.com
While this compound is primarily an analyte, its parent compound, 1-aminopyrene, has been explored for its use in the development of novel aromatic stationary phases for SFC. sigmaaldrich.com These stationary phases are designed to enhance the efficiency and expand the range of applications in pharmaceutical and environmental analysis. sigmaaldrich.com Aromatic stationary phases can provide unique selectivity, particularly for separating aromatic or polar compounds, through mechanisms like π-π interactions. chromatographyonline.com The development of such specialized phases, including those derived from pyrene structures, is crucial as SFC, unlike reversed-phase LC, lacks a universal stationary phase. chromatographyonline.comamericanpharmaceuticalreview.com The screening of various stationary phase chemistries, from nonpolar alkyl phases to polar phases like silica (B1680970) or diol, is a key step in SFC method development. americanpharmaceuticalreview.com
Electrochemical Sensing Strategies
Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, sensitive, and cost-effective analysis. These sensors work by measuring changes in electrical signals (like potential or current) resulting from the oxidation or reduction of an electroactive analyte at an electrode surface. scielo.br While direct sensing of this compound is less reported, strategies developed for its electroactive precursor, 1-aminopyrene, demonstrate the potential of this approach.
Development of Dual-Signaling Electrochemical Sensors
Innovative dual-signaling electrochemical sensors have been designed for the highly sensitive detection of organic pollutants like 1-aminopyrene (1-AP). nih.govchemistryviews.org One such strategy involves a modified glassy carbon electrode coated with a β-cyclodextrin/poly(N-acetylaniline)/graphene film. chemistryviews.org
The principle relies on a competitive host-guest interaction. nih.gov Initially, a fluorescent probe molecule (e.g., Rhodamine B) occupies the hydrophobic cavity of the β-cyclodextrin on the electrode surface, producing a strong electrochemical oxidation signal. chemistryviews.org When the sample containing the target analyte (1-AP) is introduced, the 1-AP molecules displace the probe from the β-cyclodextrin cavities due to a more favorable binding interaction. nih.govchemistryviews.org This displacement causes two simultaneous signal changes:
A decrease in the oxidation peak current of the probe molecule.
The appearance and increase of a new oxidation peak corresponding to the target analyte (1-AP). nih.gov
By using the combined change in both signals, the sensor achieves a much lower detection limit than a single-signal sensor, providing more sensitive and selective target recognition. nih.govchemistryviews.org
Voltammetric Determination Techniques
Voltammetry encompasses a group of electroanalytical methods where information about an analyte is derived from measuring the current as a function of applied potential. academie-sciences.fr Various voltammetric techniques, including Linear Sweep Voltammetry (LSV), Differential Pulse Voltammetry (DPV), and Adsorptive Accumulation Voltammetry (AAV), have been successfully applied for the determination of 1-aminopyrene. mdpi.com
These methods are often performed using modified electrodes, such as a glassy carbon paste electrode (GCPE), which is compatible with the organic solvents needed to dissolve the analyte. mdpi.com The determination of 1-AP is based on its anodic oxidation. By optimizing parameters like pH, accumulation potential, and accumulation time, highly sensitive measurements can be achieved. For example, using a GCPE, a detection limit for 1-AP of around 1x10⁻⁷ mol/L was achieved with DPV coupled with an adsorptive accumulation step. mdpi.com Other electrode materials, such as boron-doped diamond electrodes, have also been used for the voltammetric and amperometric determination of aminopyrenes. dntb.gov.ua
| Technique | Electrode | Limit of Determination (LOD) | Reference |
|---|---|---|---|
| Linear Sweep Voltammetry (LSV) | Glassy Carbon Paste Electrode (GCPE) | ~ 3 x 10-6 mol L-1 | mdpi.com |
| Differential Pulse Voltammetry (DPV) | Glassy Carbon Paste Electrode (GCPE) | ~ 1 x 10-6 mol L-1 | mdpi.com |
| Adsorptive Accumulation Voltammetry (AAV) | Glassy Carbon Paste Electrode (GCPE) | ~ 1 x 10-7 mol L-1 | mdpi.com |
| Voltammetry | Boron-Doped Diamond Electrode | Applicable for determination | dntb.gov.ua |
Fluorescence-Based Detection and Labeling Applications of this compound
This compound (NAAP) is a derivative of the polycyclic aromatic hydrocarbon pyrene and possesses intrinsic fluorescent properties. Its primary role in analytical science is not as a fluorescent label for derivatizing other molecules, but as a biomarker metabolite of 1-nitropyrene (1-NP), a compound found in diesel exhaust. The inherent fluorescence of NAAP and its hydroxylated metabolites is leveraged for their detection and quantification in biological and environmental samples.
The biotransformation of 1-NP in vivo involves metabolic pathways that include nitroreduction to form 1-aminopyrene (1-AP), which can then be acetylated to produce this compound. nih.gov Further metabolism can lead to ring-hydroxylated forms, such as 6-hydroxy-N-acetyl-1-aminopyrene (6-OH-NAAP), which has been identified as a major metabolite in rat urine. ru.nl Analytical methods, typically involving high-performance liquid chromatography (HPLC) coupled with fluorescence detection, are used to quantify these metabolites to assess exposure to diesel emissions. ru.nlnih.goviarc.fr
While this compound itself is detected via its fluorescence, the scientific literature does not support its use as a reagent for the fluorescent tagging of other biomolecules. nih.goviarc.fr
Fluorescent Tagging of Biomolecules (e.g., Glycans)
The derivatization of biomolecules, such as glycans, with a fluorescent tag is a crucial step for sensitive detection in various analytical techniques. This process, known as fluorescent labeling, typically involves a chemical reaction between the target molecule and a fluorescent dye. For carbohydrates, the most common labeling method is reductive amination, which conjugates a fluorescent molecule containing a primary amine group to the reducing end of the glycan. google.comglycoforum.gr.jp
Despite having an acetylated amino group, this compound is not utilized as a fluorescent labeling agent for biomolecules like glycans. Extensive research into glycan analysis consistently shows the use of other pyrene derivatives and aromatic amines for this purpose. The precursor molecule, 1-aminopyrene, serves as a starting material for the synthesis of highly effective fluorescent probes, but not this compound itself. thermofisher.comthermofisher.com
The standard fluorescent tags used for glycan analysis possess specific characteristics that make them suitable for the role, such as a reactive primary amine, high fluorescence quantum yield, and, particularly for electrophoretic separations, ionic charges.
Commonly Used Fluorescent Labels for Glycan Analysis:
| Label | Full Name | Key Feature |
| APTS | 8-Aminopyrene-1,3,6-trisulfonic acid | Three sulfonic acid groups provide a high negative charge, ideal for electrophoresis. glycoforum.gr.jpmdpi.com |
| 2-AB | 2-Aminobenzamide | A neutral tag, considered a gold standard for HPLC-based methods. thermofisher.comresearchgate.net |
| 2-AA | 2-Aminobenzoic acid (Anthranilic acid) | Carries a single negative charge, suitable for various separation techniques. thermofisher.comresearchgate.net |
| AMAC | 2-Aminoacridone | A hydrophobic tag used to alter the chromatographic properties of glycans. thermofisher.com |
Research indicates that this compound is primarily an end-product of metabolism, studied as an analyte rather than a reactive labeling reagent. ru.nliarc.fr
Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CGE-LIF)
Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CGE-LIF or CE-LIF) is a powerful and highly sensitive analytical technique used for the separation and detection of fluorescently labeled compounds. It offers high resolution and speed, requiring only minute sample volumes. nih.govuq.edu.au This method is the gold standard for the high-throughput analysis of N-glycans released from glycoproteins. core.ac.uksciex.com
The process involves several key steps:
Glycan Release: N-glycans are enzymatically cleaved from the glycoprotein (B1211001) backbone, most commonly using the enzyme PNGase F. sciex.com
Fluorescent Labeling: The released glycans, which lack a native chromophore, are derivatized with a fluorescent tag. This tag must be excitable by the laser of the CE instrument. For glycan analysis, 8-aminopyrene-1,3,6-trisulfonic acid (APTS) is the most widely used label. glycoforum.gr.jpmdpi.comnih.govnih.gov The sulfonic acid groups on APTS impart a significant negative charge to the otherwise neutral glycans, which facilitates their rapid and high-resolution separation in the electric field. glycoforum.gr.jp
Electrophoretic Separation: The labeled glycans are injected into a narrow capillary filled with a gel or buffer. When a high voltage is applied, the negatively charged glycan-dye conjugates migrate towards the anode at different speeds based on their size-to-charge ratio, resulting in separation. sciex.com
Laser-Induced Fluorescence Detection: As the separated analytes pass a detection window, they are excited by a focused laser beam. The emitted fluorescence is captured by a detector, generating an electropherogram where each peak corresponds to a different glycan structure. nih.gov
While CGE-LIF is a cornerstone of modern glycoanalysis, a review of the scientific literature reveals no evidence of this compound being used as a fluorescent label for this application. The analysis of this compound itself, when performed, is typically accomplished using HPLC with fluorescence detection, not CGE-LIF. ru.nlnih.gov The established CGE-LIF methodologies for glycans are exclusively based on optimized labeling agents like APTS. mdpi.comsciex.comnih.gov
Environmental Transformation and Degradation Pathways of N Acetyl 1 Aminopyrene Precursors
Photochemical Transformations of Aminopyrenes
1-Aminopyrene (B158619) (1-AP), a primary precursor, is subject to significant transformation upon exposure to light, particularly UVA radiation. nih.govnih.gov This process involves the oxidation of the amino group and the pyrene (B120774) ring, leading to the formation of several new compounds. nih.gov
The irradiation of 1-AP leads to a progressive oxidation process, yielding a mixture of photoproducts. nih.gov Research has identified several key compounds formed during this transformation. The oxidation of the amino group is a primary pathway, reversing the enzymatic reduction of 1-nitropyrene (B107360) seen in biological systems. nih.gov
Identified photoproducts include:
1-Hydroxyaminopyrene
1-Nitropyrene (1-NO₂P)
1-Amino-x-hydroxypyrene (a ring-hydroxylated product)
Three distinct covalent dimers nih.govnih.gov
This transformation is significant as it can convert 1-AP into compounds like 1-nitrosopyrene and 1-nitropyrene, which are known to be genotoxic. nih.govnih.gov
Table 1: Identified Photoproducts of 1-Aminopyrene Irradiation
| Product Category | Specific Compound Identified | Reference |
| Amino Group Oxidation | 1-Hydroxyaminopyrene | nih.govnih.gov |
| 1-Nitrosopyrene | nih.govnih.gov | |
| 1-Nitropyrene (1-NO₂P) | nih.govnih.gov | |
| Ring Oxidation | 1-Amino-x-hydroxypyrene | nih.govnih.gov |
| Dimerization | Three covalent dimers | nih.govnih.gov |
The photochemical transformation of 1-AP follows first-order kinetics. nih.gov In a 10% methanolic buffer solution, 1-AP has a phototransformation half-life of approximately 7.1 minutes when exposed to UVA light. nih.govnih.govresearchgate.net This rate, however, is highly influenced by various environmental factors.
Environmental Factors Affecting 1-AP Phototransformation:
Free Radical/Singlet Oxygen Scavengers: The presence of scavengers such as DTT (1,4-dithiothreitol), histidine, or sodium azide (B81097) (NaN₃) slows down the photochemical reaction. nih.govnih.gov
DNA: The reaction rate is also slower in the presence of DNA, which may be due to the formation of covalent adducts between 1-AP and DNA. nih.govnih.gov
Inorganic Salts: Common components of natural waters, such as sodium chloride (NaCl) and magnesium chloride (MgCl₂), have been shown to accelerate the phototransformation process. nih.gov
Humic Substances (HS): Humic and fulvic acids, ubiquitous in aquatic environments, can act as photosensitizers. mdpi.commdpi.com Their presence can enhance the photolysis rate of 1-AP by up to fivefold, depending on the type and concentration of the humic substance. tandfonline.com For instance, in river water containing humic substances, the photolysis rate of 1-AP was four to five times higher than in a simple phosphate-buffered solution. tandfonline.com
Table 2: Influence of Environmental Factors on 1-Aminopyrene Phototransformation Half-Life
| Condition (in 10% methanolic buffer) | Half-Life (t₁/₂) | Effect on Reaction Rate | Reference |
| Control | 7.1 min | Baseline | nih.govnih.govresearchgate.net |
| + NaCl (0.5 M) | 2.7 min | Accelerated | nih.gov |
| + MgCl₂ (54 mM) | 2.7 min | Accelerated | nih.gov |
| + Histidine (50 mM) | 15.6 min | Slowed | nih.gov |
| + NaN₃ (50 mM) | 21.0 min | Slowed | nih.gov |
| + DTT (50 mM) | 26.0 min | Slowed | nih.gov |
| + DNA (1.25 mM) | 10.0 min | Slowed | nih.gov |
Identification of Photoproducts
Microbial Metabolism and Biotransformation Pathways
The biotransformation of N-acetyl-1-aminopyrene precursors is significantly driven by microbial activity, particularly within anaerobic environments like intestinal tracts and sediments. nih.govnih.govresearchgate.net The primary pathway is the reduction of 1-nitropyrene (1-NP), a widespread environmental pollutant, to 1-aminopyrene (1-AP). tandfonline.com
A wide array of anaerobic and facultative bacteria possess nitroreductase enzymes that catalyze the reduction of the nitro group on 1-NP to an amino group, forming 1-AP. nih.govoup.comnih.gov This process is a crucial step in the metabolism of nitropyrenes. capes.gov.brtokushima-u.ac.jp
Studies using rat intestinal microflora demonstrated a rapid conversion, with over 90% of 1-NP being metabolized to 1-AP within one hour under anaerobic conditions. nih.govoup.com Pure cultures of several bacterial genera commonly found in the intestine have been shown to perform this transformation. nih.govnih.gov
Bacterial Genera Capable of 1-Nitropyrene Reduction:
Bacteroides (e.g., B. fragilis, B. thetaiotaomicron, B. vulgatus) nih.gov
Clostridium (e.g., C. perfringens, C. sporogenes) nih.govnih.gov
Fusobacterium (e.g., F. mortiferum, F. nucleatum) nih.gov
Bifidobacterium (e.g., B. adolescentis, B. bifidum) nih.gov
Eubacterium (e.g., E. lentum, E. limosum) nih.govnih.gov
Peptostreptococcus (e.g., P. anaerobius) nih.gov
Mycobacterium sp. (in anaerobic sediments) nih.govresearchgate.net
Salmonella typhimurium oup.com
The nitroreductase enzymes responsible are often constitutive and can be extracellular. nih.gov
The microbial metabolism of 1-nitropyrene proceeds through a series of reduction steps. While 1-aminopyrene is the major metabolite, other intermediate and end products have been identified. nih.govtandfonline.com
Under anaerobic conditions, the primary pathway is the reduction of the nitro group. In these environments, 1-AP is the main product. nih.govresearchgate.netoup.com However, further metabolism can occur. Human intestinal microbiota have been shown to metabolize 1-NP not only to 1-AP but also to N-formyl-1-aminopyrene. tandfonline.comtandfonline.com In studies with Salmonella typhimurium, both 1-aminopyrene and this compound were identified as metabolic products. oup.com
Under aerobic conditions, such as those involving certain soil and sediment bacteria like Mycobacterium sp., the metabolic pathway can shift. Instead of or in addition to nitroreduction, ring oxidation can occur, leading to the formation of dihydrodiol metabolites. nih.gov
Table 3: Metabolites Identified from Microbial Transformation of 1-Nitropyrene
| Microbial System | Condition | Metabolite(s) Identified | Reference |
| Rat Intestinal Microflora | Anaerobic | 1-Aminopyrene (major) | nih.govoup.com |
| Human Intestinal Microbiota | Anaerobic | 1-Aminopyrene, N-formyl-1-aminopyrene | tandfonline.comtandfonline.com |
| Salmonella typhimurium | Anaerobic | 1-Aminopyrene, this compound | oup.com |
| Mycobacterium sp. | Aerobic | 1-Nitropyrene cis-9,10-dihydrodiol, 1-Nitropyrene cis-4,5-dihydrodiol | nih.gov |
| Estuarine Sediments | Anaerobic | 1-Aminopyrene | nih.govresearchgate.net |
Computational and Theoretical Investigations of N Acetyl 1 Aminopyrene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For N-Acetyl-1-aminopyrene, these methods elucidate its electronic structure and how it responds to light absorption, which is crucial for its application as a fluorescent probe.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (e.g., ground-state geometry and electronic properties) of many-body systems. scirp.org It has been successfully applied to study polyaromatic hydrocarbons and their derivatives. scirp.orgresearchgate.net In the study of this compound (referred to as PAAc in some studies), DFT calculations, such as those using the Amsterdam Density Functional (ADF) package, have been employed to determine the heats of formation for various conformers. acs.orgnih.gov These calculations help in understanding the relative stability of different spatial arrangements of the N-acyl group. acs.org
Theoretical knowledge of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is fundamental for studying organic molecules intended for applications like solar cells or as fluorescent probes. researchgate.net DFT calculations are used to determine these frontier orbital energies and the resulting HOMO-LUMO gap, which provides insights into the molecule's kinetic stability and reactivity. fudutsinma.edu.ng For pyrene (B120774) derivatives, the introduction of different functional groups can influence these electronic properties. scirp.orgfudutsinma.edu.ng
Table 1: Theoretical Electronic Properties of Pyrene Derivatives This table is illustrative, based on typical data from DFT studies on pyrene derivatives. Specific values for this compound would be obtained from dedicated calculations.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set |
|---|---|---|---|---|
| Pyrene | -5.80 | -2.10 | 3.70 | PBE1PBE/6-31G* researchgate.net |
| 1-Chloropyrene | -5.95 | -2.35 | 3.60 | B3LYP/6-311G** scirp.org |
| This compound | Data not available | Data not available | Data not available | ADF acs.org |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronic excited states. aappsbulletin.orgbenasque.org This method is particularly useful for predicting absorption and emission spectra. scirp.orgresearchgate.net For this compound (PAAc), TD-DFT calculations have been part of broader computational approaches to simulate its spectroscopic properties in solution. acs.orgnih.gov
These simulations combine a quantum mechanical description of the solute (this compound) with a classical molecular mechanics (MM) description of the solvent molecules. acs.orgnih.gov This hybrid QM/MM approach, known as the discrete reaction field (DRF) method, allows for the calculation of absorption and emission spectra that can be compared with experimental results. acs.orgnih.gov For instance, simulated spectra for PAAc in acetonitrile (B52724) have been generated that compare well with experimental findings, validating the computational model. acs.orgnih.gov The calculations can reproduce key features, such as the shape and position of emission bands, and help interpret phenomena like charge transfer states. acs.orgnih.gov
Table 2: Calculated Excited State Properties for this compound (PAAc) and a Related Compound Data extracted from a study simulating spectra in acetonitrile (MeCN) solution. acs.orgnih.gov
| Compound | Property | Experimental Value (nm) | Simulated Value (nm) | Computational Method |
|---|---|---|---|---|
| PAAc | Emission Maximum | ~380-450 | Agrees with pyrenyl emission acs.orgnih.gov | DRF INDOs/CIS |
| PAU(Me)* | Emission Maximum | ~380-550 (broad CT emission) | Agrees well with experiment acs.orgnih.gov | DRF INDOs/CIS |
*PAU(Me) is N-(1-pyrenyl)-1-methyluracil-5-carboxamide, a computational model for a related nucleoside. acs.orgnih.gov
Density Functional Theory (DFT) for Electronic Structure Analysis
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations are used to study the movement and interactions of atoms and molecules over time. These methods are essential for understanding the conformational flexibility and intermolecular interactions of this compound, especially in a biological context.
Conformational analysis investigates the different spatial arrangements (conformers) a molecule can adopt and their relative energies. For this compound, a key aspect is the rotation of the N-acyl group relative to the pyrene ring. acs.org Computational studies have examined various conformers, for example, by rotating the N-acyl group in steps to find the most stable, gas-phase optimized structure. acs.org
When this compound or its derivatives are part of a larger biomolecular complex, such as a DNA adduct, their conformation is critical to the resulting structure and function of the biomolecule. For example, the related adduct N-(deoxyguanosin-8-yl)-1-aminopyrene ([AP]dG) has been studied extensively. nih.govnih.govresearchgate.net Combined NMR and molecular mechanics studies have shown that in a DNA duplex, the aminopyrene ring of the [AP]dG adduct intercalates into the DNA helix. nih.gov This intercalation displaces the modified guanine (B1146940) base into the major groove, forcing it into a syn glycosidic torsion angle. nih.govnih.gov The conformational balance of such adducts can be influenced by factors like the adduct's ring topology and the surrounding DNA base sequence. nih.gov The bulky, multi-ring aminopyrene adduct strongly favors a base-displaced intercalated conformation. nih.gov
Molecular dynamics (MD) simulations are used to model the dynamic interactions between a molecule and its environment, such as solvent molecules or a biological receptor. For this compound, MD simulations have been used to sample the vast number of possible configurations of the solute and surrounding solvent molecules. acs.orgnih.gov
In these simulations, the solvent is modeled explicitly, with each solvent molecule represented classically with point charges and polarizabilities. acs.orgnih.gov This allows for the study of many-body interactions, including polarization, between the solute and solvent. acs.orgnih.gov By running MD simulations, researchers can generate a large ensemble of solute/solvent configurations. acs.orgnih.gov This approach is crucial for interpreting phenomena observed in solution, such as the multiexponential fluorescence decay profiles seen in related pyrenyl-nucleosides, which can be attributed to the conformational heterogeneity of the solute and its interactions with the solvent. acs.orgnih.gov
Conformational Analysis of Molecular and Biomolecular Complexes
Molecular Docking Studies with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is used to understand binding mechanisms and predict the strength of interaction. While specific docking studies on this compound are not widely reported, studies on closely related pyrene derivatives provide a clear blueprint for how such investigations would proceed.
For instance, molecular docking has been used to study the interaction of 1-aminopyrene (B158619) (AP) with the aryl hydrocarbon receptor (AhR), a key protein involved in cellular responses to xenobiotics. nih.gov These studies validated that AP, among other metabolites, could activate AhR signaling. nih.gov Similarly, docking analyses have been performed on 1-acetylpyrene (B1266438) and other pyrene derivatives with cytochrome P450 (P450) enzymes, which are involved in metabolism. researchgate.net These studies supported preferred orientations of the pyrene derivatives in the active site of P450 2A13 and identified key amino acid residues (like Asn-297 and Ala-301) that are crucial for the interaction. researchgate.net Such an analysis for this compound would provide valuable insights into its potential biological targets and metabolic fate.
Table 3: Representative Molecular Docking Findings for Pyrene Derivatives This table illustrates the type of data obtained from molecular docking studies on compounds structurally related to this compound.
| Ligand | Receptor | Key Interacting Residues | Finding | Reference |
|---|---|---|---|---|
| 1-Aminopyrene | Aryl Hydrocarbon Receptor (AhR) | Not specified | Docking validated the potential for AhR activation. | nih.gov |
| 1-Acetylpyrene | Cytochrome P450 2A13 | Ala-301, Asn-297, Ala-117 | Docking supported a preferred orientation in the active site with favorable interaction energies. | researchgate.net |
Q & A
What are the key considerations for designing a study to quantify urinary N-acetyl-1-aminopyrene as a biomarker of diesel exhaust exposure?
Answer:
Urinary this compound is a metabolite of 1-aminopyrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust. To design such a study:
- Sampling Protocol : Collect spot urine samples pre-exposure and at multiple post-exposure intervals (e.g., 24-hour time-course) to account for interindividual variability in excretion kinetics .
- Analytical Validation : Use enzymatic deconjugation (e.g., β-glucuronidase) to hydrolyze the acetylated metabolite back to 1-aminopyrene, followed by HPLC-MS/MS for quantification. Include creatinine normalization to adjust for urinary dilution .
- Confounding Factors : Control for dietary sources of nitro-PAHs and genetic polymorphisms in metabolic enzymes (e.g., CYP1A2, NAT2) that may influence acetylation rates .
Level : Advanced
How can contradictory results in DNA adduct formation studies involving this compound be resolved?
Answer:
Discrepancies in DNA adduct data (e.g., presence/absence in specific tissues) often arise from methodological differences:
- Tissue-Specific Metabolism : Prioritize ex vivo perfused organ studies (e.g., rat lung vs. liver) to assess tissue-specific bioactivation. For example, this compound binds DNA more extensively in lung tissue pretreated with diesel exhaust due to induced cytochrome P450 activity .
- In Vitro vs. In Vivo Models : Compare subcellular fractions (e.g., microsomes) with whole-cell systems (e.g., HepG2 cells) to identify metabolic competency gaps. Use isotope-labeled standards to distinguish artifactual adducts .
- Dosage Reconciliation : Ensure in vitro concentrations align with physiologically relevant exposure levels observed in occupational settings .
Level : Advanced
What experimental strategies improve the detection sensitivity of this compound in complex biological matrices?
Answer:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges reduces matrix interference. Derivatization using pentafluoropropionic anhydride enhances MS ionization efficiency .
- Chromatographic Optimization : Use a reverse-phase column (e.g., Zorbax Eclipse Plus C18) with gradient elution (acetonitrile/ammonium acetate buffer) to resolve co-eluting metabolites .
- Quality Control : Spike samples with deuterated 1-aminopyrene (e.g., 1-AP-d9) as an internal standard to correct for recovery variability .
Level : Basic
How can researchers address the high interindividual variability in this compound excretion kinetics observed in human studies?
Answer:
- Pharmacokinetic Modeling : Apply a two-compartment model to subgroup populations based on excretion half-lives (e.g., fast vs. slow acetylators). Stratify participants by NAT2 genotype, as slow acetylators exhibit prolonged urinary clearance .
- Covariate Analysis : Include covariates like body mass index, smoking status, and respiratory rate in statistical models to isolate metabolic contributors .
- Longitudinal Design : Conduct repeated-measures studies to distinguish intra- vs. interindividual variability .
Level : Advanced
What are the standard synthetic routes for producing this compound, and how are impurities characterized?
Answer:
- Synthesis : Reduce 1-nitropyrene to 1-aminopyrene using catalytic hydrogenation (Pd/C, H₂), followed by acetylation with acetic anhydride/pyridine. Purify via silica gel chromatography (hexane/ethyl acetate) .
- Impurity Profiling : Use HPLC-UV (254 nm) to detect residual 1-nitropyrene and unreacted intermediates. Confirm structure via ¹H-NMR (aromatic proton shifts at δ 8.1–8.5 ppm) and high-resolution MS .
Level : Basic
What safety precautions are critical when handling this compound in mutagenicity assays?
Answer:
- Containment : Use a certified fume hood and PPE (nitrile gloves, lab coat) due to mutagenic potential (Ames test positive at 50 ng/plate) .
- Waste Management : Deactivate nitro-reduction byproducts (e.g., hydroxylamines) with acidic potassium permanganate before disposal .
- Exposure Monitoring : Implement urinary 1-aminopyrene biomonitoring for lab personnel conducting high-throughput screenings .
Level : Basic
How can conflicting results between in vitro and in vivo genotoxicity studies of this compound be reconciled?
Answer:
- Metabolic Competency : Supplement in vitro systems (e.g., S9 liver fractions) with lung microsomes to mimic extrahepatic activation pathways .
- Dose Escalation : Compare in vitro IC₅₀ values with in vivo tissue concentrations. Adjust dosing regimens to reflect bioaccumulation potential in target organs .
- Adduct Persistence : Quantify DNA repair kinetics (e.g., via comet assay) to explain transient vs. stable adduct discrepancies .
Level : Advanced
What analytical frameworks are recommended for integrating this compound data into toxicokinetic models?
Answer:
- Compartmental Modeling : Use nonlinear mixed-effects modeling (NONMEM) to estimate absorption (kₐ), distribution (Vd), and elimination (kₑ) rates across subgroups .
- Omics Integration : Incorporate transcriptomic data (e.g., CYP1A1 expression) to predict metabolic variability. Validate with targeted proteomics .
- Benchmark Dose (BMD) : Apply BMD analysis to derive exposure limits based on urinary metabolite thresholds linked to DNA damage .
Level : Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
